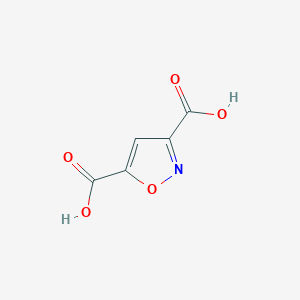
Ald-Ph-PEG4-bis-PEG4-propargyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ald-Ph-PEG4-bis-PEG4-propargyl is a cleavable linker containing eight units of polyethylene glycol (PEG). It is primarily used in the synthesis of antibody-drug conjugates (ADCs). This compound is also a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ald-Ph-PEG4-bis-PEG4-propargyl involves multiple steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG units.
Alkyne Introduction: The alkyne group is introduced through a reaction with propargyl bromide under basic conditions.
Cleavable Linker Formation: The final step involves the formation of the cleavable linker by coupling the PEGylated intermediate with an aldehyde-functionalized phenyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Using techniques such as chromatography to isolate the desired product.
Quality Control: Rigorous testing to ensure the purity and functionality of the compound.
化学反応の分析
Types of Reactions
Ald-Ph-PEG4-bis-PEG4-propargyl primarily undergoes:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction forms a stable triazole linkage.
Cleavage Reactions: The PEG linker can be cleaved under specific conditions to release the attached drug molecule.
Common Reagents and Conditions
CuAAc Reaction: Requires copper sulfate and sodium ascorbate as catalysts, typically performed in an aqueous or mixed solvent system.
Cleavage Reactions: Conditions vary depending on the specific cleavable linker used, such as acidic or enzymatic conditions.
Major Products Formed
Triazole Linkage: Formed during the CuAAc reaction.
Released Drug Molecule: Upon cleavage of the PEG linker.
科学的研究の応用
Ald-Ph-PEG4-bis-PEG4-propargyl has diverse applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Facilitates the study of biomolecular interactions through bioconjugation techniques.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Employed in the production of functionalized materials and nanotechnology
作用機序
The mechanism of action of Ald-Ph-PEG4-bis-PEG4-propargyl involves:
Click Chemistry: The alkyne group reacts with azide-containing molecules to form a stable triazole linkage.
Cleavable Linker: The PEG linker can be cleaved under specific conditions, releasing the attached drug molecule at the target site.
類似化合物との比較
Similar Compounds
Ald-Ph-amido-PEG4-propargyl: A non-cleavable PEG linker used in ADC synthesis.
Ald-Ph-PEG4-propargyl: A simpler version with fewer PEG units.
Uniqueness
Ald-Ph-PEG4-bis-PEG4-propargyl is unique due to its:
Cleavable Nature: Allows for controlled release of drug molecules.
Eight PEG Units: Provides enhanced solubility and stability.
特性
分子式 |
C50H80N4O19 |
|---|---|
分子量 |
1041.2 g/mol |
IUPAC名 |
N-[2-[2-[2-[2-[3-[1,3-bis[3-oxo-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]propoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide |
InChI |
InChI=1S/C50H80N4O19/c1-3-15-60-23-29-66-35-38-69-32-26-63-20-12-51-47(56)9-18-72-42-46(43-73-19-10-48(57)52-13-21-64-27-33-70-39-36-67-30-24-61-16-4-2)54-49(58)11-17-62-25-31-68-37-40-71-34-28-65-22-14-53-50(59)45-7-5-44(41-55)6-8-45/h1-2,5-8,41,46H,9-40,42-43H2,(H,51,56)(H,52,57)(H,53,59)(H,54,58) |
InChIキー |
QHIIEIBDWAHOAX-UHFFFAOYSA-N |
正規SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCC#C)NC(=O)CCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11928511.png)
![2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid](/img/structure/B11928514.png)
![5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928518.png)







![[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate](/img/structure/B11928570.png)


